3,5-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3,5-Dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a thiadiazole-derived benzamide characterized by a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 3,5-dimethoxybenzamide moiety. Its synthesis likely involves multistep reactions, including nucleophilic substitutions and cyclization, analogous to methods described for related thiadiazole derivatives (e.g., hydrazinecarbothioamide intermediates and triazole/thiadiazole tautomerization pathways) . Thiadiazoles are renowned for their planar aromatic rings, hydrogen-bonding capabilities, and diverse biological activities, such as antifungal, insecticidal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-12-4-6-14(7-5-12)21-17(25)11-29-20-24-23-19(30-20)22-18(26)13-8-15(27-2)10-16(9-13)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUQZEKURAFNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.
Methoxylation: The methoxy groups are typically introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the thiadiazole ring can interact with metal ions, affecting metalloproteins’ function, while the carbamoyl group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
Comparison with Similar Compounds
Key Observations:
The carbamoylmethylsulfanyl linker in the target compound introduces flexibility and hydrogen-bonding sites absent in rigid analogs like the benzylidene group in .
Biological Activity : Thiadiazoles with methylsulfanyl or halogenated aryl groups (e.g., ) demonstrate insecticidal/fungicidal activity, while triazoles () show antifungal effects. The target compound’s biological profile remains uncharacterized but is hypothesized to align with these trends.
Spectroscopic and Crystallographic Data
- IR/NMR : The target compound’s C=S (1240–1255 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches align with thiadiazole-thione tautomers (cf. ). Absence of νS–H (~2500–2600 cm⁻¹) confirms thione dominance, as seen in triazoles [7–9] .
- Crystallography: Thiadiazoles (e.g., ) exhibit planar geometries with intermolecular hydrogen bonds forming layered structures, which may enhance solid-state stability compared to non-planar oxadiazoles .
Pharmacological Potential
While the target compound’s bioactivity is unreported, structurally related compounds provide insights:
Biological Activity
3,5-Dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 1,3,4-thiadiazole with various substituents to enhance its pharmacological properties.
Structural Formula
The structural formula can be represented as follows:
This indicates that the compound contains multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study performed on related compounds demonstrated considerable antibacterial and antifungal activities against various strains. For example:
- Antibacterial Activity : Compounds similar to this compound showed MIC values ranging from 1.56 to 6.25 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Antifungal Activity : The compound exhibited antifungal properties with MIC values against Candida albicans and Aspergillus niger in the range of 12.5 to 25 µg/mL .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that it possesses moderate antioxidant activity, which may help in mitigating oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assessments revealed that while the compound shows promising biological activity, it also exhibits low toxicity towards normal cell lines. This is crucial for its potential therapeutic applications as it suggests a favorable safety profile .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth.
- Modulation of Cellular Signaling : The compound may interact with cellular signaling pathways that regulate inflammation and immune responses.
Case Studies and Research Findings
In recent studies:
- Study on Antitubercular Activity : A series of thiadiazole derivatives were synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis. The study found that compounds with similar structures exhibited MIC values as low as 3.125 µg/mL .
- Evaluation of Anticancer Potential : Research has also explored the anticancer potential of thiadiazole derivatives, indicating their ability to induce apoptosis in cancer cell lines while sparing normal cells .
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Range |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 1.56 - 6.25 µg/mL |
| Escherichia coli | 1.56 - 6.25 µg/mL | |
| Antifungal | Candida albicans | 12.5 - 25 µg/mL |
| Aspergillus niger | 12.5 - 25 µg/mL | |
| Cytotoxicity | Normal cell lines | IC50 > 30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
